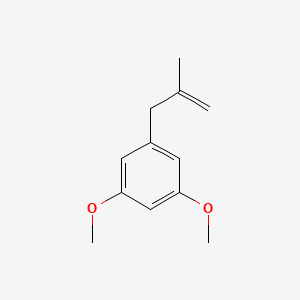

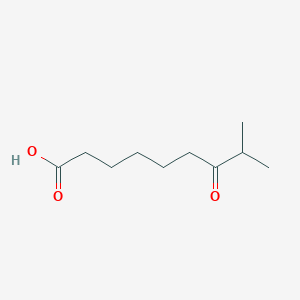

3-(3,5-Dimethoxyphenyl)-2-methyl-1-propene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-(3,5-Dimethoxyphenyl)-2-methyl-1-propene” is an organic compound, likely part of the phenylpropanoid class of compounds, which are a type of polyphenol . These compounds are often involved in plant defense and have various biological activities .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds, such as 3,5-Dimethoxyphenyl isocyanate, are used as building blocks in organic synthesis . Protodeboronation of pinacol boronic esters has been reported as a method for creating similar structures .Chemical Reactions Analysis

The compound might be involved in reactions similar to those of other phenylpropanoids. For instance, Suzuki–Miyaura coupling is a common reaction involving organoboron reagents .Aplicaciones Científicas De Investigación

Lignin Acidolysis

Research by Yokoyama (2015) delves into the acidolysis of lignin model compounds, revealing intricate mechanisms involving enol ether compounds. The study contributes to our understanding of lignin breakdown, a crucial process in biomass conversion and renewable energy production.

Alzheimer's Disease Imaging

In Alzheimer's research, Nordberg (2007) highlights the development of amyloid imaging ligands, including compounds related to 3-(3,5-Dimethoxyphenyl)-2-methyl-1-propene. This innovation aids in the early detection of Alzheimer's disease, offering a breakthrough in understanding pathophysiological mechanisms.

Downstream Processing of Bioproducts

Xiu & Zeng (2008) review the recovery and purification of biologically produced diols, such as 1,3-propanediol, from fermentation broth. Their findings have implications for the production of bioplastics and renewable chemicals.

Propiedades

IUPAC Name |

1,3-dimethoxy-5-(2-methylprop-2-enyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-9(2)5-10-6-11(13-3)8-12(7-10)14-4/h6-8H,1,5H2,2-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKKPTZAURBAFLN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC1=CC(=CC(=C1)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50572601 |

Source

|

| Record name | 1,3-Dimethoxy-5-(2-methylprop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50572601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,5-Dimethoxyphenyl)-2-methyl-1-propene | |

CAS RN |

204846-44-6 |

Source

|

| Record name | 1,3-Dimethoxy-5-(2-methylprop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50572601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Fluorophenyl)sulfanyl]benzoic acid](/img/structure/B1316939.png)

![3-[Ethyl(methyl)amino]propan-1-ol](/img/structure/B1316955.png)